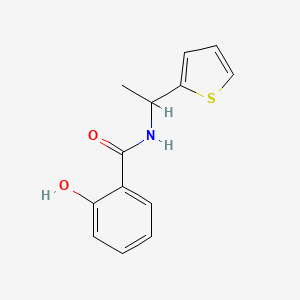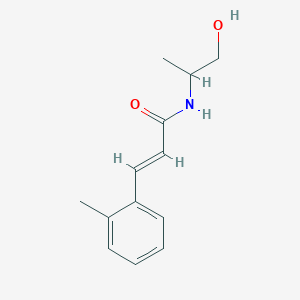
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide: is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a hydroxypropan-2-yl group and an o-tolyl group attached to the acrylamide backbone, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with a hydroxypropan-2-yl group and an o-tolyl group. Common synthetic routes may include:
Acrylamide Formation: The initial step involves the formation of the acrylamide backbone through the reaction of an acrylate or acrylonitrile with ammonia or an amine.
Substitution Reaction: The hydroxypropan-2-yl group can be introduced via a substitution reaction using a suitable alcohol or epoxide.
Aromatic Substitution: The o-tolyl group can be introduced through an aromatic substitution reaction using a suitable aromatic compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide backbone can be reduced to form the corresponding amine.
Substitution: The aromatic o-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Applications De Recherche Scientifique
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide may have various applications in scientific research, including:
Chemistry: Used as a monomer or intermediate in the synthesis of polymers and other complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty materials or as a chemical additive.
Mécanisme D'action
The mechanism of action of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxypropan-2-yl and o-tolyl groups may play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(1-Hydroxypropan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(m-tolyl)acrylamide: Similar structure but with a meta-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(p-tolyl)acrylamide: Similar structure but with a para-tolyl group.
Uniqueness
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide is unique due to the specific positioning of the o-tolyl group, which may influence its chemical reactivity and physical properties compared to its isomers.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-4-6-12(10)7-8-13(16)14-11(2)9-15/h3-8,11,15H,9H2,1-2H3,(H,14,16)/b8-7+ |
Clé InChI |
LHOCIRAREVNAKF-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C/C(=O)NC(C)CO |
SMILES canonique |
CC1=CC=CC=C1C=CC(=O)NC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


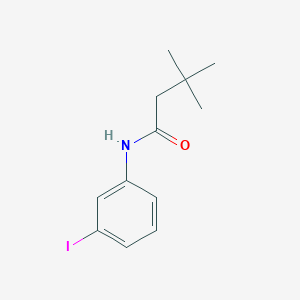
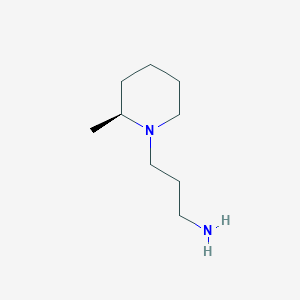
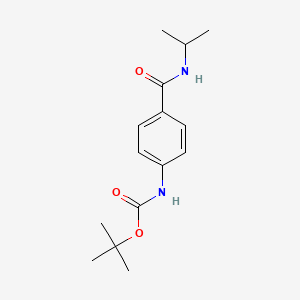

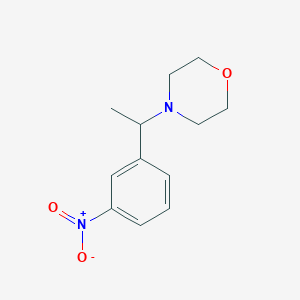
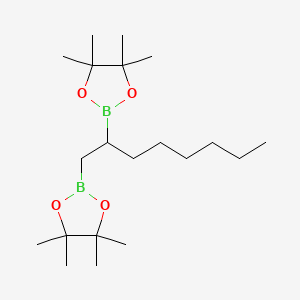
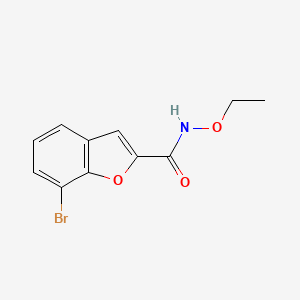
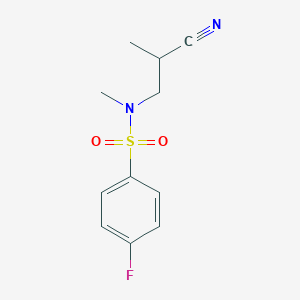
![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)
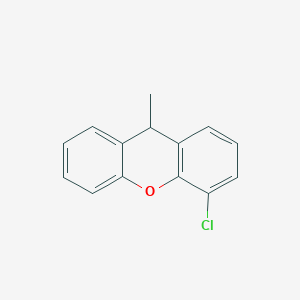
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
